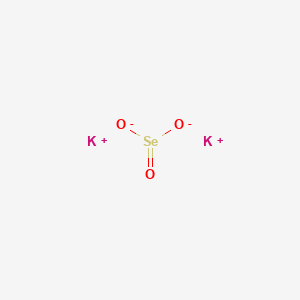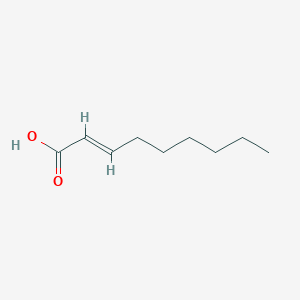
4-Hexadecyloxyphenol
Overview
Description
4-Hexadecyloxyphenol is a synthetic compound that has been widely used in scientific research due to its unique properties. It is also known as 4-HOCP and has a molecular formula of C22H37O2. This compound is a derivative of phenol and has a long hydrophobic chain that makes it soluble in organic solvents.
Scientific Research Applications
Environmental Studies and Contaminant Analysis : Research has shown the importance of analyzing compounds like 4-Hexadecyloxyphenol in environmental samples. Gadzała-Kopciuch, Filipiak, and Buszewski (2008) developed methods for isolating, purifying, and determining similar compounds in water and biological samples, highlighting the relevance of such analyses in environmental monitoring (Gadzała-Kopciuch, Filipiak, & Buszewski, 2008).
Photocaging and Drug Delivery : Gorka et al. (2014) demonstrated a near-IR light-initiated uncaging reaction sequence based on cyanine photochemistry. This study indicates the potential of 4-Hexadecyloxyphenol-like compounds in controlled drug delivery and spatial-temporal control in biological systems (Gorka et al., 2014).
Biodegradation and Genetic Research : Kitagawa, Kimura, and Kamagata (2004) identified and characterized a novel gene cluster from a gram-positive bacterium involved in the degradation of similar compounds. This research offers insights into the microbial breakdown of environmental contaminants and has implications for bioremediation strategies (Kitagawa, Kimura, & Kamagata, 2004).
Material Science and Engineering : Research by Medici, Fantin, Pedrini, Gleria, and Minto (1992) on phosphazene materials containing hydroxyl groups, including compounds like 4-Hexadecyloxyphenol, shows the potential of these materials in advanced engineering applications. This research contributes to the development of new materials with unique properties (Medici, Fantin, Pedrini, Gleria, & Minto, 1992).
Pharmacological and Medical Applications : Kim and Seok (2020) discussed the role of 4-Hexylresorcinol, a derivative of phenolic lipids similar to 4-Hexadecyloxyphenol, in tissue engineering. This compound has shown antimicrobial and antiseptic activity and can contribute to new bone formation, indicating its potential in medical applications (Kim & Seok, 2020).
properties
IUPAC Name |
4-hexadecoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(23)17-19-22/h16-19,23H,2-15,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTMUDGIRYDDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402599 | |
| Record name | 4-HEXADECYLOXYPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexadecyloxyphenol | |
CAS RN |
13037-88-2 | |
| Record name | 4-(Hexadecyloxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13037-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-HEXADECYLOXYPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(HEXADECYLOXY)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














